molecular formula C12H18N4 B11746791 [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11746791
M. Wt: 218.30 g/mol
InChI Key: KXTNOKMUBOMCPV-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound that features both pyrazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling through a methylamine linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
  • [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrrol-2-yl)methyl]amine
  • [(1-methyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrrol-2-yl)methyl]amine

Uniqueness

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C12H18N4/c1-3-16-12(6-7-14-16)10-13-9-11-5-4-8-15(11)2/h4-8,13H,3,9-10H2,1-2H3

InChI Key

KXTNOKMUBOMCPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CN2C

Origin of Product

United States

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